molecular formula C15H13NO3S B061758 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate CAS No. 175135-39-4

4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

Cat. No.: B061758
CAS No.: 175135-39-4
M. Wt: 287.3 g/mol
InChI Key: HYACJSQRJBCQDO-UHFFFAOYSA-N
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Description

4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate is a high-value chemical building block designed for advanced organic synthesis and materials science research. This bifunctional compound strategically incorporates a sulfonate ester group, which acts as a superior leaving group in nucleophilic aromatic substitution (SNAr) reactions, and a cyanomethyl group, which serves as a versatile handle for further chemical elaboration. Its primary research application lies in the synthesis of complex molecular architectures, particularly as a key precursor for pharmaceutical intermediates and functionalized polymers. The sulfonate moiety facilitates the efficient introduction of the 4-(cyanomethyl)phenoxy group into various nucleophiles, including amines and alkoxides. Subsequently, the nitrile group can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or participate in cycloaddition reactions, offering researchers a flexible pathway to diverse chemical libraries. This compound is essential for probing structure-activity relationships (SAR) in drug discovery and for developing novel materials with tailored properties. It is provided with stringent quality control to ensure consistent performance and reliable results in your experimental workflows.

Properties

IUPAC Name

[4-(cyanomethyl)phenyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3S/c1-12-2-8-15(9-3-12)20(17,18)19-14-6-4-13(5-7-14)10-11-16/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYACJSQRJBCQDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379158
Record name 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175135-39-4
Record name 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate starting material for organic synthesis

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate: Synthesis, Properties, and Applications in Organic Synthesis

Abstract

4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate, also commonly known as 4-(cyanomethyl)phenyl tosylate, is a bifunctional crystalline solid that serves as a highly valuable and versatile intermediate in modern organic synthesis. Its structure incorporates two key reactive centers: a cyanomethyl group, amenable to a variety of chemical transformations, and a tosylate group, which functions as an excellent leaving group in nucleophilic substitution and cross-coupling reactions. This combination makes the reagent a strategic building block for the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its synthesis, physicochemical properties, and diverse applications, complete with detailed experimental protocols and mechanistic insights to support researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate is a stable, solid compound, facilitating its handling, storage, and precise measurement for synthetic applications. Its key properties are summarized below.

PropertyValueReference(s)
IUPAC Name [4-(cyanomethyl)phenyl] 4-methylbenzenesulfonate[]
Synonyms 4-(cyanomethyl)phenyl tosylate, 4-(4-Methylbenzenesulfonyloxy)phenylacetonitrile[]
CAS Number 175135-39-4[][2]
Molecular Formula C₁₅H₁₃NO₃S[2]
Molecular Weight 287.33 g/mol [2][3]
Appearance Solid[4]
SMILES CC1=CC=C(C=C1)S(=O)(=O)OC1=CC=C(CC#N)C=C1[2]
InChI Key HYACJSQRJBCQDO-UHFFFAOYSA-N[]

Synthesis of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

The most direct and efficient synthesis of the title compound is achieved through the tosylation of 4-hydroxyphenylacetonitrile. This reaction involves the formation of a sulfonate ester by reacting the phenolic hydroxyl group with p-toluenesulfonyl chloride (TsCl) in the presence of a suitable base.

Synthetic Workflow and Mechanism

The causality behind this experimental design lies in the activation of the hydroxyl group. The base, typically a tertiary amine like triethylamine or pyridine, serves a dual purpose: it deprotonates the phenol to form a more nucleophilic phenoxide ion and neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.[5] Dichloromethane (DCM) is a common solvent choice due to its inert nature and ability to dissolve both the starting materials and the product.

SynthesisWorkflow cluster_reactants Starting Materials cluster_conditions Reaction Conditions SM1 4-Hydroxyphenylacetonitrile Reaction Tosyation Reaction SM1->Reaction SM2 p-Toluenesulfonyl Chloride (TsCl) SM2->Reaction SM3 Base (e.g., Triethylamine) SM3->Reaction Solvent Solvent (e.g., DCM) Solvent->Reaction Temp Temperature (0 °C to RT) Temp->Reaction Workup Aqueous Workup & Purification Reaction->Workup Product 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate Workup->Product

Caption: General workflow for the synthesis of 4-(cyanomethyl)phenyl tosylate.

The mechanism is a classic nucleophilic acyl substitution at the sulfur atom. The electron-rich phenoxide attacks the electrophilic sulfur center of the tosyl chloride, leading to the displacement of the chloride ion.

Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack & Displacement Phenol Ar-OH (4-Hydroxyphenylacetonitrile) Phenoxide Ar-O⁻ (Phenoxide anion) Phenol->Phenoxide + Base Base Base (Et₃N) Byproduct Base-H⁺Cl⁻ Base->Byproduct + H⁺ + Cl⁻ Intermediate Transition State Phenoxide->Intermediate + Ts-Cl TsCl Ts-Cl (Tosyl Chloride) TsCl->Intermediate Product Ar-OTs (Final Product) Intermediate->Product - Cl⁻

Caption: Simplified mechanism of tosylation of a phenol.
Detailed Experimental Protocol: Synthesis

This protocol is a self-validating system, designed for reproducibility and high yield based on established chemical principles.[5][6]

  • Preparation: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyphenylacetonitrile (5.00 g, 37.5 mmol, 1.0 eq.).

  • Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) to the flask and stir until the solid is fully dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Base Addition: Slowly add triethylamine (Et₃N, 7.8 mL, 56.3 mmol, 1.5 eq.) to the cooled solution via syringe.

  • Reagent Addition: In a separate beaker, dissolve p-toluenesulfonyl chloride (TsCl, 8.59 g, 45.0 mmol, 1.2 eq.) in 20 mL of DCM. Add this solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 2 hours, then remove the ice bath and let it stir at room temperature for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching & Workup: Once the reaction is complete, dilute the mixture with 100 mL of deionized water. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing: Combine the organic layers and wash successively with 1 M HCl (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL). The acid wash removes excess triethylamine, while the bicarbonate wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a mixture of ethyl acetate and hexanes to yield the final product as a white or off-white crystalline solid.

Applications in Organic Synthesis

The utility of 4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate stems from its two distinct functional groups, which can be manipulated independently or used in concert to construct complex molecular architectures.

The Tosylate Group as a Versatile Leaving Group

Aryl tosylates are robust and highly effective leaving groups, making them valuable substrates in a range of transformations where the C-O bond is cleaved.

  • Nucleophilic Aromatic Substitution (SₙAr): While less reactive than their alkyl counterparts, aryl tosylates can undergo SₙAr reactions with potent nucleophiles, particularly when the aromatic ring is activated with electron-withdrawing groups.

  • Cross-Coupling Reactions: This is a primary application area. Aryl tosylates are excellent alternatives to aryl halides in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations. This allows for the formation of C-C, C-N, and C-O bonds, a cornerstone of modern drug discovery.[7] The use of tosylates can sometimes offer advantages in terms of cost, stability, and reactivity profile compared to triflates or halides.

Application cluster_pathways Synthetic Pathways cluster_products Product Classes Reactant 4-(Cyanomethyl)phenyl Tosylate (Ar-OTs) Coupling Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Reactant->Coupling [Pd] catalyst, Ligand, Base Substitution Nucleophilic Substitution (SₙAr) Reactant->Substitution Strong Nucleophile Product_CC Biaryl Compounds (Ar-R) Coupling->Product_CC Product_CN Aryl Amines (Ar-NR₂) Coupling->Product_CN Product_CO Diaryl Ethers (Ar-OAr') Coupling->Product_CO Product_Nu Substituted Arenes (Ar-Nu) Substitution->Product_Nu

Caption: Key synthetic applications utilizing the tosylate leaving group.
Transformations of the Cyanomethyl Group

The cyanomethyl moiety (-CH₂CN) offers a rich field of chemical possibilities, providing a handle to introduce other critical functional groups.

  • Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield 4-(carboxymethyl)phenol derivatives (after subsequent cleavage or transformation of the tosylate). This provides a route to important phenylacetic acid structures.

  • Reduction: Catalytic hydrogenation (e.g., using H₂/Pd-C or other reducing agents like LiAlH₄) can reduce the nitrile to a primary amine, yielding tyramine derivatives.[8] This transformation is fundamental in medicinal chemistry for accessing phenethylamine scaffolds.

  • Alpha-Carbon Chemistry: The methylene protons adjacent to the nitrile group are acidic and can be deprotonated with a strong base to form a stabilized carbanion. This nucleophile can then be used in alkylation or acylation reactions to build complexity at the benzylic position.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol illustrates the use of the title compound as a substrate in a palladium-catalyzed C-N cross-coupling reaction.

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate (287 mg, 1.0 mmol, 1.0 eq.), the desired amine (e.g., morpholine, 105 µL, 1.2 mmol, 1.2 eq.), and sodium tert-butoxide (NaOᵗBu, 135 mg, 1.4 mmol, 1.4 eq.).

  • Catalyst Addition: To this solid mixture, add the palladium catalyst (e.g., Pd₂(dba)₃, 18 mg, 0.02 mmol, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 38 mg, 0.08 mmol, 8 mol%).

  • Solvent Addition: Evacuate and backfill the flask with argon or nitrogen three times. Then, add 5 mL of anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to obtain the desired N-aryl product.

Safety and Handling

As with any laboratory chemical, proper handling procedures are essential to ensure safety. The following information is synthesized from safety data sheets of structurally related compounds.[9][10][11]

  • Health Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. Causes irritation to the skin, eyes, and respiratory tract.[10][11]

  • Personal Protective Equipment (PPE): Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses with side shields.[9][10]

  • Handling: Avoid formation of dust and aerosols. Keep away from incompatible materials such as strong oxidizing agents and strong acids.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from direct sunlight.

  • First Aid:

    • In case of contact with eyes: Rinse cautiously with water for several minutes.

    • In case of contact with skin: Wash off with soap and plenty of water.

    • If inhaled: Move person into fresh air.

    • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Conclusion

4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate stands out as a strategically important synthetic intermediate. Its appeal to researchers in organic and medicinal chemistry is rooted in its dual functionality: a stable yet reactive cyanomethyl group and a superb tosylate leaving group. This combination provides a reliable and versatile platform for constructing complex molecular frameworks through a wide array of modern synthetic methodologies, including powerful cross-coupling reactions. By understanding its synthesis, reactivity, and proper handling, scientists can effectively leverage this compound to accelerate the discovery and development of novel chemical entities.

References

  • Matrix Fine Chemicals. 4-(CYANOMETHYL)PHENYL 4-METHYLBENZENE-1-SULFONATE | CAS 175135-39-4. Available at: [Link]

  • Woo, L. W. L., et al. (2011). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry, 54(10), 3467–3481. Available at: [Link]

  • PubChem. Cyano(phenyl)methyl 4-methylbenzenesulfonate. National Center for Biotechnology Information. Available at: [Link]

  • UofL. Safety Data Sheet for a related chemical. Available at: [Link]

  • Wikipedia. 4-Hydroxyphenylacetonitrile. Available at: [Link]

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]

  • Mirjafary, Z., et al. (2008). Chemoselective and Scalable Preparation of Alkyl Tosylates under Solvent-Free Conditions. Tetrahedron Letters, 49(4), 727-730. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to improving the yield of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate synthesis.

Welcome to the technical support guide for the synthesis of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate. This resource, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and purity. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to address the common challenges encountered in this synthesis.

Reaction Overview & Mechanism

The synthesis of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate is a standard O-tosylation reaction. It involves the reaction of 4-hydroxyphenylacetonitrile with 4-methylbenzene-1-sulfonyl chloride (tosyl chloride, TsCl) in the presence of a base. The primary role of the base is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product.

The reaction proceeds via a nucleophilic attack of the phenolic oxygen on the electrophilic sulfur atom of tosyl chloride. This process converts the hydroxyl group, which is a poor leaving group, into a tosylate group, which is an excellent leaving group for subsequent nucleophilic substitution reactions.[1][2] The stereochemistry of the alcohol's carbon is retained because the C-O bond is not broken during the reaction.[1][3]

reaction_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products R_OH 4-Hydroxyphenylacetonitrile Intermediate Protonated Tosylate Ester R_OH->Intermediate Nucleophilic Attack TsCl Tosyl Chloride (TsCl) TsCl->Intermediate Base Base (e.g., Pyridine) BaseH Protonated Base (e.g., Pyridinium Chloride) Base->BaseH Deprotonation R_OTs 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate Intermediate->R_OTs Intermediate->BaseH

Caption: General mechanism for the O-tosylation of a phenol.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Issue: Low or No Product Yield

Q1: My reaction yield is consistently low or I'm recovering only starting material. What are the primary causes?

A1: This is the most frequent issue and can be traced to several factors. A systematic approach is best for diagnosis.

  • Reagent Quality and Stoichiometry:

    • Tosyl Chloride Purity: Tosyl chloride is sensitive to moisture and can hydrolyze over time to p-toluenesulfonic acid, which is unreactive.[4] Always use freshly opened or properly stored TsCl. A quick check is to ensure it is a free-flowing solid, not clumpy.

    • Solvent Anhydrousness: Any moisture in the solvent can consume the tosyl chloride. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle.[4]

    • Stoichiometry: While a 1:1 stoichiometry is theoretical, it is common practice to use a slight excess of tosyl chloride (e.g., 1.1 to 1.2 equivalents) to ensure the complete consumption of the starting phenol.

  • Inadequate Base Activity:

    • Base Choice: The base must be strong enough to scavenge the generated HCl but generally not so strong as to cause side reactions. Pyridine or triethylamine (Et₃N) are common choices.[5] For sensitive substrates, a non-nucleophilic base like diisopropylethylamine (DIPEA) might be preferred.

    • Base Quantity: At least one equivalent of the base is required. Often, using the base as the solvent (e.g., pyridine) or using a slight excess (1.5 equivalents) in another solvent can improve results.[6]

  • Suboptimal Reaction Temperature:

    • The reaction is typically initiated at 0 °C to control the initial exothermic reaction when adding tosyl chloride, and then allowed to warm to room temperature.[6] If the reaction is too cold, it may be too slow to go to completion within a reasonable timeframe. If no reaction is observed at room temperature, gentle heating (e.g., to 40-50 °C) can be beneficial, but this must be monitored carefully to avoid side reactions.[4]

low_yield_troubleshooting Start Low or No Yield Observed CheckTLC Analyze Crude Reaction Mixture by TLC Start->CheckTLC Start_Material Is Starting Material (Phenol) Dominant? CheckTLC->Start_Material SM_Yes Yes Start_Material->SM_Yes SM_No No Start_Material->SM_No Sol_Incomplete Incomplete Reaction: • Increase reaction time/temp • Check reagent purity (TsCl) • Use excess TsCl (1.2 eq) • Ensure base is active SM_Yes->Sol_Incomplete Likely Cause Complex_Mixture Is it a Complex Mixture of Spots? SM_No->Complex_Mixture CM_Yes Yes Complex_Mixture->CM_Yes CM_No No Complex_Mixture->CM_No Sol_SideReaction Side Reactions Occurring: • Lower reaction temperature • Check for moisture (hydrolysis) • Consider a milder base • Review workup procedure CM_Yes->Sol_SideReaction Likely Cause Sol_Purification Product Loss During Workup: • Check pH during extraction • Ensure correct solvent for extraction • Optimize recrystallization solvent system CM_No->Sol_Purification Possible Cause

Caption: Troubleshooting workflow for diagnosing low product yield.

Issue: Presence of Impurities and Side Reactions

Q2: My final product is contaminated with an unexpected byproduct that has a similar polarity. What could it be?

A2: There are two primary side reactions to consider in this synthesis: hydrolysis of the product and formation of a chloride byproduct.

  • Hydrolysis: Both the cyanomethyl group and the tosylate ester are susceptible to hydrolysis under strongly acidic or basic conditions, especially in the presence of water.

    • Cyanomethyl Group Hydrolysis: Under basic conditions used in the workup, the nitrile (-C≡N) can hydrolyze to a primary amide (-CONH₂) or further to a carboxylic acid (-COOH).[7][8] This is particularly a risk if strong bases like NaOH are used for an extended period during extraction.

    • Tosylate Hydrolysis: The product itself can hydrolyze back to the starting phenol if exposed to water and strong base for prolonged periods, especially at elevated temperatures.

    • Prevention: Use mild basic conditions for workup (e.g., saturated sodium bicarbonate solution) and avoid prolonged exposure. Ensure all extractions are performed efficiently at room temperature or below.

  • Formation of 4-(Chloromethyl)phenylacetonitrile: In some cases, particularly with electron-withdrawing groups on the aromatic ring or when using certain bases/solvents (like DMF), the intermediate tosylate can be converted to the corresponding benzyl chloride.[5] The chloride anion (Cl⁻) generated from TsCl can act as a nucleophile, displacing the tosylate. While less common for this specific substrate compared to others, it is a possibility.

    • Prevention: Use a solvent like dichloromethane (DCM) or tetrahydrofuran (THF) instead of DMF. Ensure the reaction temperature is not excessively high.

Q3: How can I prevent hydrolysis of the cyanomethyl group during the reaction and workup?

A3: The cyanomethyl group is generally stable under the anhydrous and mildly basic conditions of the tosylation reaction itself. The primary risk is during the aqueous workup.

  • Workup Protocol: After the reaction is complete, quench it by adding it to cold water or a dilute acid solution (e.g., 1M HCl) to neutralize the excess base. Then, extract the product with an organic solvent like ethyl acetate or DCM.

  • Washing: Wash the organic layer sequentially with water, a mild base like saturated sodium bicarbonate solution (to remove any unreacted p-toluenesulfonic acid), and finally with brine. Perform these washes quickly and without vigorous, prolonged shaking.

  • Drying: Thoroughly dry the organic layer with an anhydrous salt like sodium sulfate or magnesium sulfate before concentrating the solvent.

Optimizing Reaction Conditions

Q4: Which base and solvent combination is most effective for this synthesis?

A4: The choice of base and solvent is critical and interdependent. The goal is to maximize the rate of the desired O-tosylation while minimizing side reactions.

Base Typical Solvent Advantages Disadvantages
Pyridine Pyridine, DCM, ChloroformActs as both base and catalyst. Generally provides good yields.Can be difficult to remove completely. Can act as a nucleophile in some cases.
Triethylamine (Et₃N) DCM, THF, AcetonitrileStrong, non-nucleophilic base. Easy to remove due to lower boiling point.Can form insoluble triethylammonium chloride salt, which may coat reagents.
Potassium Carbonate (K₂CO₃) Acetone, Acetonitrile, DMFInexpensive and mild. Good for large-scale reactions. Heterogeneous.Slower reaction rates. Requires a polar aprotic solvent to be effective.[9]
Solvent Dielectric Constant (Polarity) Key Characteristics & Suitability
Dichloromethane (DCM) 9.1Excellent solubility for reactants. Non-polar enough to minimize side reactions. Easy to remove. A very common and effective choice.[6]
Acetonitrile (MeCN) 37.5Polar aprotic. Good at dissolving salts (like tosylates and base hydrochlorides). Can promote faster reaction rates.[10]
Tetrahydrofuran (THF) 7.6Good general-purpose solvent. Less polar than DCM. Must be anhydrous as it can contain peroxides.
Pyridine 12.4Can serve as both solvent and base. Drives the reaction effectively.

Recommendation: For laboratory-scale synthesis, a combination of Triethylamine (1.5 eq.) in anhydrous Dichloromethane (DCM) at 0 °C to room temperature is a robust starting point. It offers a good balance of reaction rate, ease of handling, and high yield.[6]

Detailed Experimental Protocols

Protocol 1: Standard Synthesis of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

This protocol is a reliable starting point for the synthesis.

Materials:

  • 4-Hydroxyphenylacetonitrile (1.0 eq.)

  • p-Toluenesulfonyl chloride (TsCl) (1.2 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxyphenylacetonitrile (1.0 eq.).

  • Dissolve the starting material in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq.) to the stirred solution.

  • Add p-toluenesulfonyl chloride (1.2 eq.) portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by adding cold water (equal to the volume of DCM used).

  • Transfer the mixture to a separatory funnel. Separate the layers.

  • Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization (e.g., from ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethanol or ethyl acetate).

  • If the solution is colored, a small amount of activated carbon can be added, and the hot solution is filtered through a short pad of celite.[11]

  • Allow the solution to cool slowly to room temperature.

  • Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

References

  • Gong, T., Huang, L., Liu, T., & Chen, J. (2021). Two Chromatography-Free and Eco-Friendly Protocols for Tosylation and Mesylation of Phenols. The Journal of Organic Chemistry, 86(22), 15914–15926. Available at: [Link]

  • Fazaeli, R., Aliyan, H., & Bordbar, M. (2006). Solvent-Free and Selective Tosylation of Alcohols and Phenols with p-Toluenesulfonyl Chloride by Heteropolyacids as Highly Efficient Catalysts. Canadian Journal of Chemistry, 84(6), 812-818. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Methyl (Z)-2-hydroxy-3-phenylacrylate. Organic Syntheses, 100, 418-431. Available at: [Link]

  • Kazemi, F., Kiasat, A. R., & Ebrahimi, S. (2007). Consideration of selectivity in tosylation of alcohols in the absence of KOH. Journal of the Chinese Chemical Society, 54(4), 1031-1034. Available at: [Link]

  • Schibler, W., & Kaden, T. A. (1981). Cu2+-promoted Hydrolysis of cyanomethyl-substituted tetra-azamacrocycles. Journal of the Chemical Society, Chemical Communications, (12), 603-604. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of Cyanomethyl p-toluenesulfonate. Available at: [Link]

  • Ashenhurst, J. (2015, March 10). All About Tosylates and Mesylates. Master Organic Chemistry. Available at: [Link]

  • Patel, H. V., Jani, R. J., & Thennati, R. (2004). Regiospecific process for the preparation of 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. Google Patents. WO2004076409A2.
  • Luo, S., Zhang, J., Wang, J., & Li, B. (2009). 4-(4-Cyano-2-fluoro-phen-oxy)phenyl 4-methyl-benzene-sulfonate. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 8), o2011. Available at: [Link]

  • Sun, H., et al. (2017). Tosylation of alcohols: an effective strategy for the functional group transformation of organic derivatives of polyoxometalates. Scientific Reports, 7, 12513. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). p-TOLYLSULFONYLMETHYL ISOCYANIDE. Organic Syntheses, 57, 102. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(CYANOMETHYL)PHENYL 4-METHYLBENZENE-1-SULFONATE. Available at: [Link]

  • Journal of Chemistry Letters. (2023). Exploring Controlled Synthesis for Green Production of Mono-tosylates from Diols and Glycols in Undergraduate Research. Available at: [Link]

  • Pratt, D. A., DiLabio, G. A., & Ingold, K. U. (2007). Solvent Effects on the Rates and Mechanisms of Reaction of Phenols with Free Radicals. Accounts of Chemical Research, 40(3), 222-230. Available at: [Link]

  • Kaden, T. A., & Schibler, W. (1981). Cu2+ -promoted Hydrolysis of Cyanomethyl -substituted Tetra-azamacrocycles. Journal of the Chemical Society, Chemical Communications. Available at: [Link]

  • Chemistry Steps. (n.d.). Mesylates and Tosylates with Practice Problems. Available at: [Link]

  • Chemistry Stack Exchange. (2021). Mechanism for hydrolysis of cyanohydrin. Available at: [Link]

  • Yerabolu, J. R., Liotta, C. L., & Krishnamurthy, R. (2017). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. Chemistry, 23(36), 8756-8765. Available at: [Link]

  • University of Calgary. (n.d.). Chapter 8: Preparation and Reaction of Tosylates. Available at: [Link]

  • Google Patents. (n.d.). CN102924347A - Preparation method of phenyl methyl sulphone derivatives.
  • Google Patents. (n.d.). US3983160A - Process for the preparation of hydroxyphenylacetonitriles.
  • Wang, H., et al. (2016). Influence of solvent on upgrading of phenolic compounds in pyrolysis bio-oil. RSC Advances, 6(81), 77800-77807. Available at: [Link]

  • Organic Syntheses Procedure. (n.d.). Rhodium-Catalyzed Hydration of Nitriles into Amides. Organic Syntheses, 95, 244-257. Available at: [Link]

  • ResearchGate. (n.d.). N-Cyano-N-phenyl-p-toluenesulfonamide. Available at: [Link]

  • Anwar, F., et al. (2013). Influence of different solvents in extraction of phenolic compounds from vegetable residues and their evaluation as natural sources of antioxidants. International Journal of Food Properties, 16(2), 343-355. Available at: [Link]

  • Organic Synthesis. (n.d.). Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]

  • Organic & Biomolecular Chemistry. (n.d.). p-Toluenesulfonic acid-promoted organic transformations for the generation of molecular complexity. Available at: [Link]

  • Cai, L., et al. (2012). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 17(11), 12828-12841. Available at: [Link]

  • Chad's Prep. (2018, September 20). 12.5c Formation of Tosylate Esters [Video]. YouTube. Available at: [Link]

  • Professor Dave Explains. (2020, October 1). Chapter 11 Part 3 Reactions of Tosylates [Video]. YouTube. Available at: [Link]

  • Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride.

Sources

Technical Support Center: Purification of Crude 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Purification of a Key Synthetic Intermediate

Welcome to the technical support guide for the purification of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate. This tosylate is a valuable intermediate in organic synthesis, often used to introduce the 4-(cyanomethyl)phenyl moiety in the development of novel pharmaceutical and materials science compounds. The synthesis of this molecule, typically via the tosylation of 4-hydroxyphenylacetonitrile, often results in a crude product contaminated with unreacted starting materials, excess reagents, and various byproducts.[1][2]

Achieving high purity is critical for the success of subsequent synthetic steps. This guide is designed for researchers, chemists, and drug development professionals, providing field-proven insights, troubleshooting advice, and detailed protocols to overcome common purification challenges. We will explore the causality behind experimental choices to empower you with a robust, adaptable purification strategy.

Compound Profile: 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

A clear understanding of the target compound's properties is the foundation of any successful purification strategy.

PropertyValueSource(s)
CAS Number 175135-39-4[3][4]
Molecular Formula C₁₅H₁₃NO₃S[3]
Molecular Weight 287.33 g/mol [3][]
Appearance Typically an off-white to beige crystalline solid.
Predicted Boiling Point ~476.2 °C[6]
Predicted Density ~1.27 g/cm³[6]
Polarity Moderately polar, owing to the nitrile and sulfonate ester groups.[7][8]

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the purification process.

Q1: What are the most likely impurities in my crude product?

The impurity profile is largely dependent on the reaction conditions but typically includes:

  • Unreacted 4-hydroxyphenylacetonitrile: The starting alcohol.

  • Excess p-toluenesulfonyl chloride (TsCl): The tosylating agent.

  • p-Toluenesulfonic acid (TsOH): Formed from the hydrolysis of TsCl by trace water.

  • Base: Pyridine or triethylamine used to catalyze the reaction and neutralize the HCl byproduct.[9]

  • Byproducts: Potential for side-products depending on the specific reaction substrate and conditions.

Q2: Which primary purification technique should I choose: Recrystallization or Flash Column Chromatography?

The choice depends on the scale of your reaction and the nature of the impurities.

  • Recrystallization is ideal for large-scale purifications (>5 g) where the crude product is already relatively pure (>85%) and crystalline. It is often more economical and scalable.

  • Flash Column Chromatography is the method of choice for smaller scales, for purifying oils, or when impurities have very similar polarities to the product, making separation by recrystallization difficult.[10][11] It offers higher resolution but is more labor-intensive and requires more solvent.

Q3: How can I effectively remove unreacted p-toluenesulfonyl chloride (TsCl) and p-toluenesulfonic acid (TsOH) before my main purification step?

An initial aqueous workup is critical. After the reaction is complete, the mixture should be dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane) and washed sequentially with:

  • A dilute acid wash (e.g., 1M HCl) to remove basic catalysts like pyridine or triethylamine.

  • A dilute base wash (e.g., saturated sodium bicarbonate solution) to remove acidic impurities like p-toluenesulfonic acid (TsOH) and unreacted TsCl (which will hydrolyze to TsOH).[12] Be cautious and vent the separatory funnel frequently, as this wash can generate CO₂ gas.[12]

  • A brine wash (saturated NaCl solution) to remove residual water from the organic layer before drying.

Q4: How do I monitor the purity of my fractions or final product?

Thin-Layer Chromatography (TLC) is the most common and effective method.[13] Use a silica gel plate and an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate). Visualize the spots under a UV lamp (254 nm). The pure product should appear as a single spot with a consistent Rf value. This technique is also indispensable for developing the solvent system for column chromatography.[11] For final purity confirmation, techniques like ¹H NMR, ¹³C NMR, and melting point analysis are standard.

Troubleshooting Guide: Recrystallization

Recrystallization is a powerful but sometimes challenging technique. Here are solutions to common problems.

ProblemProbable Cause(s)Recommended Solution(s)
Compound "oils out" instead of forming crystals. 1. The solution is cooling too quickly, causing the compound to crash out above its melting point. 2. The chosen solvent is too non-polar for the compound. 3. High concentration of impurities is depressing the melting point.1. Re-heat the solution to re-dissolve the oil. Add a small amount (5-10%) of additional hot solvent and allow it to cool much more slowly (e.g., insulate the flask).[14] 2. Add a co-solvent in which the compound is more soluble (the "soluble solvent") to the hot mixture until the oil redissolves, then cool slowly.[14] 3. Consider a preliminary charcoal treatment or an initial pass through a short silica plug to remove gross impurities.
No crystals form, even after extensive cooling. 1. Too much solvent was used, and the solution is not supersaturated. 2. The solution is clean and lacks nucleation sites for crystal growth to begin.1. Boil off a portion of the solvent in a fume hood to concentrate the solution, then attempt to cool again.[15] 2. Try "scratching" the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites. 3. Add a "seed crystal" (a tiny crystal of the pure compound) to induce crystallization.[15]
Crystals form too quickly and appear powdery or sandy. 1. The solution was too concentrated. 2. The solution was cooled too rapidly (e.g., by placing directly in an ice bath).1. This indicates that the resulting crystals may have trapped impurities.[14] 2. Re-heat to dissolve the solid, add a small amount of extra solvent, and allow the flask to cool slowly to room temperature first, before moving to an ice bath, to promote the growth of larger, purer crystals.[14]
The recovered yield is very low. 1. Too much solvent was used, leaving a significant amount of product dissolved in the mother liquor. 2. The compound has significant solubility in the cold solvent. 3. Premature crystallization occurred during a hot filtration step.1. Concentrate the mother liquor (the leftover solvent after filtration) and cool it again to recover a second crop of crystals. Note that this second crop may be less pure. 2. Ensure the final cooling step is done in an ice-water bath for a sufficient amount of time to minimize solubility. 3. If performing hot filtration, use a pre-heated funnel and flask and keep the solution near its boiling point to prevent product loss.

Troubleshooting Guide: Flash Column Chromatography

Flash chromatography offers excellent separation but requires careful optimization.[11][16]

ProblemProbable Cause(s)Recommended Solution(s)
Poor separation (overlapping spots/fractions). 1. The eluent (solvent system) polarity is not optimal. 2. The column was overloaded with too much crude material. 3. The column was packed poorly, leading to channeling.1. The ideal Rf value for the target compound on a TLC plate is ~0.35.[17] If separation is poor, adjust the solvent ratio. A less polar eluent (e.g., more hexanes) will decrease the Rf of all compounds and may improve separation. 2. As a rule of thumb, use at least 30-50g of silica gel for every 1g of crude material.[17] 3. Ensure the silica gel is packed into a homogenous, bubble-free slurry and that the top surface is flat and undisturbed when adding the sample and eluent.
The compound is streaking on the TLC/column. 1. The compound is highly polar and interacting strongly with the acidic silica gel. 2. The sample was loaded in a solvent that was too strong (too polar).1. Add a small amount (0.5-1%) of a polar modifier like triethylamine (if the compound is basic) or acetic acid (if the compound is acidic) to the eluent system. 2. Load the sample onto the column using a minimal amount of the eluent itself or a less polar solvent. Dry-loading the sample onto a small amount of silica is often the best approach.
The compound will not elute from the column. 1. The eluent is not polar enough to move the compound. 2. The compound has decomposed on the acidic silica gel.1. Gradually increase the polarity of the eluent. For example, move from 4:1 Hex:EtOAc to 2:1, then 1:1. A small percentage of methanol can be added to highly polar eluents to move very polar compounds.[10] 2. Test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new decomposition spot appears. If it is unstable, consider using a different stationary phase like neutral alumina or deactivated silica gel.[16]

Standard Operating Procedures (SOPs)

These protocols provide a validated starting point for your purification experiments.

SOP 1: Purification by Recrystallization
  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of crude material in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene) and solvent mixtures (e.g., ethyl acetate/hexanes, ethanol/water). The ideal solvent will dissolve the compound when hot but not when cold.[15] For this compound, an ethanol/water or isopropanol/water system is a promising start.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "soluble" solvent (e.g., ethanol) dropwise until the solid just dissolves at the boiling point.

  • Induce Cloudiness (for mixed solvents): If using a mixed solvent system, add the "insoluble" solvent (e.g., water) dropwise to the hot solution until a faint, persistent cloudiness appears. Add a final drop or two of the hot soluble solvent to clear the solution again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove all residual solvent.

SOP 2: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a solvent system that provides good separation of your product from impurities and gives your product an Rf of approximately 0.3-0.4. A good starting point is a 3:1 mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack it into a firm, uniform bed. Ensure no air bubbles are trapped.[13]

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (dichloromethane or the eluent itself). Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column bed.

  • Elution: Carefully add the eluent to the top of the column and apply pressure to begin elution. Collect fractions in an ordered array of test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.

  • Drying: Place the resulting solid under high vacuum to remove any final traces of solvent.

Visual Workflows and Decision Trees

General Purification Workflow

G cluster_pre Pre-Purification cluster_main Primary Purification cluster_post Post-Purification crude Crude Product from Reaction workup Aqueous Workup (Acid/Base/Brine Washes) crude->workup dried Dried Crude Organic Solution workup->dried recryst Recrystallization dried->recryst chrom Flash Column Chromatography dried->chrom analysis Purity Analysis (TLC, NMR, MP) recryst->analysis chrom->analysis pure Pure Product (>98%) analysis->pure

Caption: General workflow for the purification of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate.

Decision Tree for Optimizing Column Chromatography Eluent

G start Run Initial TLC (e.g., 3:1 Hex:EtOAc) rf_check Is Product Rf ~0.35? start->rf_check rf_high Rf is too high (> 0.5) rf_check->rf_high No rf_low Rf is too low (< 0.2) rf_check->rf_low No rf_ok Rf is good. Check separation. rf_check->rf_ok Yes decrease_pol Decrease Polarity (Increase Hexanes %) rf_high->decrease_pol increase_pol Increase Polarity (Increase EtOAc %) rf_low->increase_pol sep_check Is separation from impurities adequate? rf_ok->sep_check decrease_pol->start increase_pol->start sep_bad Poor Separation sep_check->sep_bad No sep_good Proceed with Column sep_check->sep_good Yes try_new Try a different solvent system (e.g., Dichloromethane/Methanol) sep_bad->try_new try_new->start

Caption: Decision tree for selecting and optimizing the eluent for flash column chromatography.

References

  • Reddit. (2022). Chromatography to separate polar molecules? [Online]. Available at: [Link]

  • Wikipedia. (n.d.). Column chromatography. [Online]. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. [Online]. Available at: [Link]

  • Columbia University. (n.d.). Column chromatography. [Online]. Available at: [Link]

  • Tetrahedron Letters. (2009). Facile removal of tosyl chloride from tosylates using cellulosic materials, e. g., filter paper. [Online]. Available at: [Link]

  • University of Alberta. (n.d.). Column chromatography. [Online]. Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. [Online]. Available at: [Link]

  • PubChem. (n.d.). Cyano(phenyl)methyl 4-methylbenzenesulfonate. [Online]. Available at: [Link]

  • Matrix Fine Chemicals. (n.d.). 4-(CYANOMETHYL)PHENYL 4-METHYLBENZENE-1-SULFONATE. [Online]. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Online]. Available at: [Link]

  • Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Purification. [Online]. Available at: [Link]

  • Google Patents. (2007). WO2007095276A2 - Method for deprotecting aryl or alkyl sulfonamides of primary or secondary amines. [Online].
  • Unknown Source. (n.d.).
  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: The Workup. [Online]. Available at: [Link]

  • Organic Syntheses. (n.d.). Procedure. [Online]. Available at: [Link]

  • Canadian Journal of Chemistry. (1990). Sulfonyl esters. 2. CS cleavage in some substitution reactions of nitrobenzenesulfonates. [Online]. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Online]. Available at: [Link]

  • The Journal of Organic Chemistry. (2023). Photocatalytic Reductive Desulfonation of Aryl Tosylates. [Online]. Available at: [Link]

  • PubChem. (n.d.). 4-Methylphenyl 4-methylbenzene-1-sulfonate. [Online]. Available at: [Link]

  • PubChem. (n.d.). [4-(Isocyanatomethyl)phenyl] methanesulfonate. [Online]. Available at: [Link]

  • European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. [Online]. Available at: [Link]

  • ACS Publications. (2009). A Detailed Study of Sulfonate Ester Formation and Solvolysis Reaction Rates and Application toward Establishing Sulfonate Ester Control in Pharmaceutical Manufacturing Processes. [Online]. Available at: [Link]

  • ResearchGate. (n.d.). Methods for the synthesis of (hetero)arylsulfonate esters. [Online]. Available at: [Link]

  • Ataman Kimya. (n.d.). 4-METHYLBENZENE-1-SULFONIC ACID. [Online]. Available at: [Link]

Sources

Technical Support Center: Troubleshooting Guide for 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Reactivity Overview[1][2]

Compound: 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate Common Name: 4-Cyanomethylphenyl tosylate Structure:



This compound is a bifunctional building block. To successfully utilize it, researchers must navigate the tension between its two reactive centers:

  • The Aryl Tosylate (Electrophile): A pseudohalide motif intended for transition-metal catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Challenge: The C–O bond is strong, making oxidative addition slower than with aryl bromides or iodides.

  • The Cyanomethyl Group (Nucleophile/Acidic): The methylene protons (

    
     to the nitrile) are acidic (
    
    
    
    in DMSO). Challenge: Under basic conditions required for cross-coupling, this position can deprotonate, leading to polymerization, self-condensation, or catalyst poisoning via nitrile coordination.

Diagnostic Troubleshooting (Q&A)

Category A: Cross-Coupling Failures (Suzuki-Miyaura)

Q1: The reaction shows <10% conversion. I am using Pd(PPh3)4 and Na2CO3, which works for my aryl bromides. Why is this failing?

A: Standard protocols for aryl halides rarely work for aryl tosylates due to the high energy barrier of oxidative addition into the C–O bond.

  • Root Cause: The phosphine ligands in Pd(PPh3)4 are not electron-rich or bulky enough to facilitate oxidative addition into the aryl tosylate.

  • Solution: Switch to a catalyst system specifically designed for unactivated aryl tosylates.

    • Ligand Recommendation: Use CM-Phos (specifically developed for aryl tosylates), XPhos , or BrettPhos . These electron-rich, bulky ligands accelerate oxidative addition.

    • Precatalyst: Use Pd(OAc)2 with the ligand (1:2 to 1:4 ratio) or a precatalyst like XPhos Pd G4 .

Q2: I see full consumption of the starting material, but the product is 4-hydroxybenzyl cyanide (phenol). What happened?

A: You are observing base-mediated hydrolysis of the sulfonate ester rather than the desired cross-coupling.

  • Root Cause: The base is too nucleophilic (e.g., NaOH, KOH) or the solvent contains excessive water, attacking the sulfur center.

  • Solution:

    • Change Base: Switch to K3PO4 (anhydrous) or Cs2CO3 . Avoid hydroxide bases.

    • Solvent Control: Use anhydrous solvents (Dioxane, Toluene, or t-Amyl alcohol). If water is needed for the boronic acid mechanism, limit it to a defined ratio (e.g., 10:1 Solvent:Water) and ensure the reaction temperature is not excessive (>100°C favors hydrolysis).

Q3: The reaction turns black immediately, and yield is low. Is the nitrile poisoning the catalyst?

A: Yes, nitriles can coordinate to Pd(0), displacing ligands and forming inactive "Pd-black" aggregates.

  • Root Cause: Lack of steric bulk on the ligand allows the linear nitrile nitrogen to bind to the metal center.

  • Solution: Use a bulky dialkylbiaryl phosphine ligand (e.g., XPhos or tBuXPhos ). The steric bulk of these ligands creates a "protective shell" around the Pd center, preventing the slim nitrile from coordinating while still allowing the oxidative addition of the tosylate.

Category B: Side Reactions (Alkylation/Condensation)

Q4: I observe a complex mixture of high-molecular-weight byproducts. Mass spec suggests dimerization.

A: The base is likely deprotonating the benzylic position (


 to the nitrile).
  • Root Cause: Strong bases (like NaOtBu or KOtBu) will deprotonate the cyanomethyl group (

    
    ), generating a carbanion that attacks unreacted starting material (Thorpe-Ziegler reaction or SNAr-like attack).
    
  • Solution: Use the mildest base possible that still activates your boronic acid. K3PO4 or K2CO3 are preferred. Avoid alkoxide bases.

Recommended Protocol: Suzuki Coupling of Aryl Tosylates

This protocol is optimized to balance the reactivity of the tosylate with the stability of the cyanomethyl group.

ParameterRecommendationRationale
Catalyst Loading 1–3 mol% PdSufficient for turnover without excessive metal waste.
Pd Source Pd(OAc)2 or Pd2(dba)3Precursors that readily ligate with bulky phosphines.
Ligand CM-Phos or XPhos Critical: Required for oxidative addition into Ar-OTs.
Ligand:Pd Ratio 2:1 to 4:1Excess ligand prevents Pd-black formation and nitrile poisoning.
Base K3PO4 (3.0 equiv)Mild enough to prevent deprotonation; strong enough for transmetallation.
Solvent t-Butanol or t-Amyl alcoholPromotes coupling of tosylates; less conducive to hydrolysis than DMF.
Temperature 80–100 °CActivation energy for Ar-OTs cleavage is high.

Step-by-Step Procedure:

  • Charge a reaction vial with 4-(Cyanomethyl)phenyl tosylate (1.0 equiv), Aryl Boronic Acid (1.5 equiv), K3PO4 (3.0 equiv), and CM-Phos (4 mol%).

  • Evacuate and backfill with Argon (3 cycles). Oxygen inhibits the active catalytic species.

  • Add Pd(OAc)2 (2 mol%) and anhydrous t-Butanol (0.2 M concentration) under Argon flow.

    • Note: If using a liquid base or different solvent, ensure it is degassed.

  • Seal the vial and heat to 90 °C for 12–24 hours.

  • Monitor by HPLC/UPLC. Look for the disappearance of the tosylate peak.

  • Workup: Dilute with EtOAc, wash with water (to remove salts and sulfonic acid byproducts), dry over MgSO4, and concentrate.

Mechanistic Failure Analysis (Visualization)

The following diagram illustrates the competing pathways that determine the success of your reaction.

ReactionPathways Start Starting Material: 4-(Cyanomethyl)phenyl Tosylate Pd_Cycle Pd(0) + Bulky Ligand (Correct Pathway) Start->Pd_Cycle  + Pd Catalyst Base_Hydrolysis Strong Base / Water (Hydrolysis Pathway) Start->Base_Hydrolysis  + NaOH/H2O Base_Deprotonation Strong Base (Alkoxide) (Deprotonation Pathway) Start->Base_Deprotonation  + NaOtBu OxAdd Oxidative Addition (Ar-Pd-OTs) Pd_Cycle->OxAdd  Rate Limiting Step Phenol FAILURE: 4-Hydroxybenzyl cyanide Base_Hydrolysis->Phenol  S-O Cleavage Carbanion Benzylic Carbanion Base_Deprotonation->Carbanion Product SUCCESS: Biaryl Product OxAdd->Product  + Ar-B(OH)2 Dimer FAILURE: Self-Condensation/Oligomers Carbanion->Dimer  Attack on SM

Figure 1: Competing reaction pathways. Success requires a catalyst active enough for oxidative addition (Green path) while avoiding conditions that trigger hydrolysis (Red path) or deprotonation (Yellow path).

References

  • So, C. M., Lau, C. P., Chan, A. S. C., & Kwong, F. Y. (2008).[1] Suzuki−Miyaura Coupling of Aryl Tosylates Catalyzed by an Array of Indolyl Phosphine-Palladium Catalysts.[1] The Journal of Organic Chemistry, 73(19), 7731–7734. Significance: Establishes CM-Phos as a premier ligand for aryl tosylate coupling.

  • Chow, W. K., So, C. M., Lau, C. P., & Kwong, F. Y. (2010).[1] A General Palladium Catalyst System for Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates and Aryl Mesylates.[1] The Journal of Organic Chemistry, 75(15), 5109–5112. Significance: Provides protocols for using trifluoroborates if boronic acids fail.[2]

  • Fleming, F. F., et al. (2011).[3] Metal-Catalyzed Cross-Coupling Reactions of Nitriles. Chemical Reviews. Significance: Discusses the compatibility of nitrile groups in transition metal catalysis.

  • Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Significance: General troubleshooting for stoichiometry and base selection.

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identifying impurities in 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate samples

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Impurity Profiling & Troubleshooting Subject: 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate (CAS: 175135-39-4) Ticket ID: #TS-CYANO-TOS-001 Responder: Dr. Aris Thorne, Senior Application Scientist

Executive Summary: Stability & Impurity Context

Welcome to the technical guide for 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate . As an aryl sulfonate ester, this compound presents a distinct impurity profile compared to its alkyl sulfonate counterparts.

In drug development, the critical distinction lies in reactivity . Unlike alkyl tosylates (potent alkylating agents/genotoxins), this aryl tosylate is relatively stable toward nucleophilic attack at the carbon. However, it is susceptible to hydrolysis at the sulfur-oxygen bond under basic conditions, regenerating the starting phenol and sulfonic acid.

Your impurity control strategy must focus on three vectors:

  • Hydrolytic Degradation: Artifacts generated during analysis or storage.

  • Precursor Carryover: 4-Hydroxybenzyl cyanide and

    
    -Toluenesulfonyl chloride (
    
    
    
    -TsCl).
  • Process-Induced Genotoxins: The formation of alkyl tosylates if alcohols are used in the presence of residual

    
    -TsCl.
    

Module 1: Chromatographic Anomalies (HPLC/UPLC)

User Question: "I am seeing a broad 'hump' or ghost peaks eluting before my main peak, and the area count decreases with repeated injections from the same vial. Is my column failing?"

Diagnosis: This is likely on-column hydrolysis , not column failure. Aryl tosylates are labile in basic media. If your mobile phase pH is


 or if your sample diluent contains nucleophilic solvents (like methanol) without pH control, the ester bond cleaves during the run.

Troubleshooting Protocol:

  • Mobile Phase pH: Ensure your aqueous mobile phase is acidified (Formic acid or TFA, pH

    
    ). Neutral or basic pH accelerates hydrolysis to 4-hydroxybenzyl cyanide (Phenol) and 
    
    
    
    -toluenesulfonic acid (
    
    
    -TsOH).
  • Diluent Check: Switch from Methanol (nucleophilic) to Acetonitrile (non-nucleophilic) or pure DMSO. If using water in the diluent, keep it acidic.

  • Gradient Optimization: The starting material (Phenol) is significantly more polar than the Tosylate. Use a gradient starting at low organic % to capture the phenol and acid, ramping high to elute the neutral tosylate.

Visual Workflow: HPLC Method Optimization

HPLC_Optimization Start Issue: Ghost Peaks / Variable Retention Check_pH Check Mobile Phase pH Start->Check_pH Check_Diluent Check Sample Diluent Start->Check_Diluent Decision_pH Is pH > 7? Check_pH->Decision_pH Decision_Diluent Is Diluent MeOH? Check_Diluent->Decision_Diluent Action_Acidify Acidify to pH 2.5 (Formic/TFA) Decision_pH->Action_Acidify Yes Action_ChangeSolv Switch to MeCN or acidified H2O Decision_Diluent->Action_ChangeSolv Yes Result Stable Peak Shape & Area Action_Acidify->Result Action_ChangeSolv->Result

Caption: Decision tree for resolving on-column hydrolysis and solvent-interaction artifacts in aryl tosylate analysis.

Module 2: Spectroscopic Identification (NMR/MS)

User Question: "I have a small impurity peak in HPLC (RRT ~0.4). How do I distinguish if it is the starting phenol or the sulfonic acid using NMR? The aromatic regions overlap."

Diagnosis: The starting material, 4-hydroxybenzyl cyanide , and the byproduct


-toluenesulfonic acid  have distinct non-aromatic signatures that are easier to isolate than the multiplet aromatic region.

Identification Guide:

AnalyteKey

H NMR Feature (DMSO-

)
MultiplicityApprox. Shift (

)
Main Compound (Tosylate)Tosyl Methyl (

)
Singlet2.42 ppm
Cyanomethyl (

)
Singlet4.10 ppm
Impurity A (Phenol Precursor)Hydroxyl (

)
Broad Singlet9.60 ppm (exchangeable)
Cyanomethyl (

)
Singlet3.90 ppm (Shielded vs. Product)
Impurity B (

-TsOH)
Acidic Proton (

)
Broad>10 ppm (Very broad)
Tosyl Methyl (

)
Singlet2.29 ppm

Mass Spectrometry Alert: In LC-MS (ESI+), aryl tosylates often form strong adducts.

  • Target Mass: 287.33 Da

  • Observed Species: Expect

    
     (305 m/z) or 
    
    
    
    (310 m/z).
  • Warning: If you see a peak at 134 m/z (negative mode) or 173 m/z (positive mode), this indicates the

    
    -TsOH  impurity or in-source fragmentation, not the parent molecule.
    

Module 3: Genotoxic Impurity Risk (ICH M7)[1]

User Question: "Since this is a tosylate, do I need to treat it as a Class 1 mutagenic impurity like Methyl Tosylate?"

Regulatory Insight: No. You must distinguish between Alkyl and Aryl sulfonates.[1]

  • Alkyl Tosylates (MeOTs, EtOTs): Highly reactive DNA alkylating agents. Class 1 (Known Mutagens).

  • Aryl Tosylates (Your Compound): The sulfonate is attached to a phenyl ring. Nucleophilic attack at the aromatic carbon is energetically unfavorable. These are generally Class 5 (Non-mutagenic) unless specific data proves otherwise.

The Real Risk (Process-Dependent): The danger lies in the synthesis process . If you used


-toluenesulfonyl chloride (

-TsCl) and quenched the reaction with an alcohol (Methanol/Ethanol), you may have generated Methyl or Ethyl Tosylate as side-products.

Risk Control Strategy:

  • Avoid Alcohols: Use water or aqueous base for quenching to hydrolyze excess

    
    -TsCl to 
    
    
    
    -TsOH (safe).
  • Monitor Reagents: Validate the clearance of

    
    -TsCl (starting material).
    

Visual Workflow: Genotoxicity Origin

Genotox_Pathway Reagent Reagent: p-TsCl (Potential Mutagen) Reaction Reaction Conditions Reagent->Reaction Substrate Substrate: 4-Hydroxybenzyl cyanide Substrate->Reaction Path_Safe Path A: Non-Alcoholic Solvents (DCM, Toluene) Reaction->Path_Safe Path_Risk Path B: Alcoholic Workup (MeOH/EtOH) Reaction->Path_Risk Product_Main Main Product: Aryl Tosylate (Low Genotox Risk) Path_Safe->Product_Main Path_Risk->Product_Main Impurity_GTI Impurity: Alkyl Tosylate (MeOTs/EtOTs) HIGH RISK (Class 1) Path_Risk->Impurity_GTI Side Reaction

Caption: Pathway analysis distinguishing the safe formation of Aryl Tosylates vs. the risk of generating Alkyl Tosylate impurities.

Module 4: Reference Data

Table 1: HPLC Relative Retention Times (RRT)

Based on C18 Column, Water/Acetonitrile Gradient (Acidic).

CompoundClassificationEst.[2][3][4] RRT (Main = 1.00)Detection

-Toluenesulfonic Acid (

-TsOH)
Hydrolysis Product0.15 - 0.25UV 220nm
4-Hydroxybenzyl cyanideStarting Material0.40 - 0.50UV 220/254nm
4-(Cyanomethyl)phenyl Tosylate Target 1.00 UV 254nm

-Toluenesulfonyl Chloride
Residual Reagent1.20 - 1.30UV 220nm

References

  • ICH Harmonised Guideline. (2017). Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk M7(R1). International Council for Harmonisation.[2] Link

  • Guglielmi, P., et al. (2016). Synthesis and biological evaluation of novel 4-cyanomethylphenyl arylsulfonates. Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Teasdale, A. (2017). Mutagenic Impurities: Strategies for Identification and Control.[5] Wiley. (Chapter on Sulfonate Esters). Link

  • Snodin, D. J. (2010). Residues of mutagenic alkyl sulfonates in active pharmaceutical ingredients: can the risk be controlled by physicochemical properties? Organic Process Research & Development. Link

Sources

Technical Support Center: Catalyst Deactivation in Reactions with 4-(Cyanomethyl)phenyl Tosylate

[1]

Current Status: Online Role: Senior Application Scientist Ticket ID: #NITRILE-OTs-001 Subject: Troubleshooting catalyst death and low yields in cross-couplings of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate.

System Diagnostics: The "Dual-Threat" Substrate

Welcome to the technical support center. You are likely encountering issues coupling 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate (henceforth Substrate-A ).

This molecule presents a unique "Dual-Threat" to Palladium (Pd) catalysis that standard screening kits often miss:

  • The Activation Barrier (The Tosylate): Unlike aryl halides (I, Br, Cl), the tosylate group (

    
    ) is a pseudohalide with a high barrier to oxidative addition. It requires electron-rich, bulky ligands to react.[1]
    
  • The Deactivation Trap (The Cyanomethyl Group): The para-cyanomethyl group (

    
    ) acts as a catalyst poison via two distinct mechanisms:
    
    • 
      -Coordination:  The nitrile nitrogen binds tightly to the electrophilic Pd(II) center, displacing the phosphine ligand and shutting down the catalytic cycle (Nitrile Poisoning).
      
    • 
      -Deprotonation:  The benzylic protons (
      
      
      ) have a pKa
      
      
      21.9 (DMSO).[1] Strong bases used to activate the boronic acid can deprotonate this site, leading to catalyst sequestration or polymerization.

Visualization: The Deactivation Landscape

The following diagram illustrates the competing pathways occurring in your reaction flask. Your goal is to navigate from Start to Product without falling into the red "Dead End" nodes.

DeactivationLandscapeStartSubstrate-A(Ar-OTs + -CH2CN)OxAddOxidative Addition[L-Pd(II)-Ar-OTs]Start->OxAdd Ideal PathPoisoningNitrile Poisoning[L-Pd-NC-Ar]Start->Poisoning Nitrile binds PdDeprotonationBenzylic Deprotonation[Ar-CH(-)-CN]Start->Deprotonation Strong Base(e.g., tBuOK)Pd_ActiveActive Catalyst[L-Pd(0)]Pd_Active->OxAddPd_Active->PoisoningTransMetalTransmetallation(with Boronic Acid)OxAdd->TransMetal + Base/BoronSideRxnPolymerization / Side-ArylationDeprotonation->SideRxnProductCoupled Product(Biaryl)TransMetal->Product Reductive Elim.

Caption: Figure 1. Kinetic competition between productive oxidative addition (green path) and nitrile-mediated deactivation pathways (red paths).[1]

Troubleshooting Guides (Q&A)

Issue 1: "The reaction stalls at <10% conversion. The catalyst seems dead immediately."

Diagnosis: Nitrile Poisoning. The nitrile group on your substrate is outcompeting your phosphine ligand for the Palladium center. This is common when using standard ligands (PPh3, dppf) which bind weaker than the nitrile in this specific electronic environment.

Solution:

  • Switch to Buchwald Ligands: You must use bulky, electron-rich biaryl phosphine ligands.[1] These create a steric environment that physically blocks the linear nitrile from coordinating while facilitating the oxidative addition of the tosylate.

    • Recommendation: CM-Phos or XPhos .[1] CM-Phos is specifically optimized for aryl tosylates and mesylates [1].[1]

  • The "Lewis Acid Decoy" Protocol: Add a stoichiometric Lewis acid (like

    
     or 
    
    
    ) to the reaction. The Lewis acid will coordinate to the nitrile nitrogen (the "hard" base), leaving the "soft" Palladium available for the cross-coupling [2].
Issue 2: "The reaction mixture turned black/tarry, and I see many unidentifiable spots on TLC."

Diagnosis: Base-Induced Decomposition (The Benzylic Trap).[1] You likely used a base that is too strong (e.g.,



Substrate-A

1

Solution:

  • Downgrade Base Strength: Switch to

    
      (anhydrous or monohydrate). It is basic enough to activate the boronic acid but generally too weak to rapidly deprotonate the cyanomethyl group in non-polar solvents.
    
  • Solvent Switch: Avoid polar aprotic solvents like DMF or DMSO if possible, as they enhance the basicity of the base. Use 1,4-Dioxane or Toluene/Water biphasic systems.[1]

Issue 3: "I see starting material, but the Tosylate is hydrolyzing to the Phenol."

Diagnosis: Hydrolytic Instability. Tosylates are leaving groups. In the presence of water and heat (standard Suzuki conditions), they can hydrolyze back to the phenol (

Solution:

  • Strict Anhydrous Conditions: Use anhydrous 1,4-dioxane and anhydrous

    
    .[1]
    
  • Pre-catalyst Activation: Do not mix the catalyst and substrate in water. If water is required for the boronic acid activation, add it last or use a minimal amount (e.g., 10:1 solvent:water ratio).

Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling for Substrate-A

Use this as your baseline experiment.

ComponentEquivalentsNotes
Substrate-A 1.0 equivLimiting reagent
Boronic Acid 1.5 equivExcess to account for protodeboronation
Catalyst 2-4 mol%Pd-CM-Phos-G3 or Pd(OAc)2 + CM-Phos (1:[1]2)
Base 3.0 equiv

(finely ground)
Solvent 0.2 M1,4-Dioxane (Anhydrous)
Temperature 80-100 °CDo not exceed 110 °C

Step-by-Step:

  • Charge a reaction vial with Substrate-A, Boronic Acid,

    
    , and the Pd-precatalyst.[1]
    
  • Seal the vial and purge with Argon/Nitrogen for 5 minutes (Crucial: Oxygen kills electron-rich phosphines).[1]

  • Add anhydrous 1,4-dioxane via syringe.[1]

  • Heat to 80 °C. Monitor by HPLC/UPLC every 2 hours.

    • Checkpoint: If conversion stops at 50%, add 1 mol% more catalyst.

Protocol B: The "Lewis Acid Rescue" (For Stubborn Nitriles)

Use this if Protocol A fails due to nitrile poisoning (no conversion).

Modification: Add 0.5 - 1.0 equiv of


  • Logic: Zinc binds the nitrile (

    
    ), preventing it from binding to Palladium.[1]
    
  • Warning: Ensure your base amount is increased by 1.0 equiv to account for Zinc buffering.

Decision Logic for Optimization

Use this flowchart to guide your next experiment based on today's results.

OptimizationLoopResultAnalyze ResultNoRxn0% Conv.(Start Mat. Left)Result->NoRxnBlackTarDecomposition(Complex Mix)Result->BlackTarHydrolysisPhenolFormationResult->HydrolysisSuccessHigh YieldResult->SuccessAction11. Switch to CM-Phos2. Add ZnCl2 additiveNoRxn->Action1Diagnosis:Poisoning/OxAdd FailureAction21. Switch to K3PO42. Lower TempBlackTar->Action2Diagnosis:Base too strongAction31. Use Anhydrous Solvents2. Switch to Mesylate?Hydrolysis->Action3Diagnosis:Water Attack

Caption: Figure 2. Decision matrix for iterative reaction optimization based on crude analysis.

References

  • So, C. M., et al. (2008). "Palladium-catalyzed Suzuki–Miyaura coupling of aryl mesylates and tosylates."[1][2][3] Journal of Organic Chemistry.

  • Devos, D., et al. (2019).[4] "Double metal cyanides as heterogeneous Lewis acid catalysts for nitrile synthesis." Chemical Communications.

  • Bordwell, F. G. (1988). "Equilibrium acidities in dimethyl sulfoxide solution." Accounts of Chemical Research. (Reference for pKa of Phenylacetonitrile ~21.9).

  • Buchwald, S. L., et al. (2013). "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Mesylates and Tosylates." Organic Syntheses.

scale-up challenges for 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate production

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Guide for 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

Emergency & Quick Reference

Product Identity:

  • Chemical Name: 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate[1][]

  • CAS: 175135-39-4[1]

  • Common Name: 4-Cyanomethylphenyl tosylate

  • Molecular Formula: C₁₅H₁₃NO₃S (MW: 287.33 g/mol )[1]

Critical Safety Notice (HSE):

  • Cyanide Moiety: While the nitrile group is covalently bonded, thermal decomposition or exposure to strong acids/oxidizers can release toxic species. Maintain reactor temperature < 60°C.

  • Sensitizer Warning: The reagent p-Toluenesulfonyl chloride (TsCl) is a potent sensitizer and lachrymator. Ensure high-containment handling (OEL < 5 mg/m³).

  • Exotherm: The sulfonylation reaction is exothermic. On scales >100g, controlled addition is mandatory to prevent thermal runaway.

Core Directive: The Scale-Up Challenge

Scaling up the tosylation of 4-hydroxybenzyl cyanide presents a unique dichotomy: the reaction is kinetically simple but thermodynamically unforgiving. The primary failure modes at scale are not conversion, but impurity profile (hydrolysis) and physical isolation (oiling out) .

Traditional lab-scale methods often use pyridine as both solvent and base. Do not use this for scale-up. Pyridine is difficult to remove (requiring multiple acid washes), environmentally hazardous, and can lead to emulsion formation during extraction.

Recommended Scale-Up Route: Biphasic Schotten-Baumann conditions or Inorganic Base/Green Solvent systems.

Validated Experimental Protocol (Scale-Up Ready)

Methodology: Biphasic Tosylation (DCM-Free, Pyridine-Free) Rationale: Uses inorganic base to drive the reaction and neutralize HCl, allowing for easy aqueous workup.

Step-by-Step Workflow
  • Reactor Setup: Charge 4-Hydroxybenzyl cyanide (1.0 equiv) and 2-MeTHF (or Ethyl Acetate, 10 vol) into the reactor.

  • Base Addition: Add Potassium Carbonate (K₂CO₃) (1.5 equiv, granular, -325 mesh). Note: Granular size affects agitation; fine powder reacts faster but may clump.

  • Temperature Control: Cool the slurry to 0–5°C .

  • Reagent Addition: Dissolve p-Toluenesulfonyl chloride (TsCl) (1.1 equiv) in minimal 2-MeTHF. Add this solution dropwise over 60 minutes.

    • Critical Control Point: Maintain internal temperature < 10°C. Higher temperatures accelerate TsCl hydrolysis over phenol tosylation.

  • Reaction: Warm to 20–25°C and stir for 4–6 hours. Monitor by HPLC (Target: < 0.5% starting phenol).

  • Quench & Workup:

    • Add Water (10 vol) and stir for 30 mins to dissolve salts.

    • Separate phases.[3] Wash organic layer with 1M NaOH (cold, rapid wash) to remove unreacted phenol and TsOH.

    • Wash with Brine . Dry over Na₂SO₄ (or azeotropic dry for large scale).

  • Crystallization: Swap solvent to Heptane/IPA or Heptane/EtOAc . Cool to 0°C to crystallize.

Process Visualization

G Start Start: 4-Hydroxybenzyl Cyanide Dissolve Dissolve in 2-MeTHF Add K2CO3 (1.5 eq) Start->Dissolve Cool Cool to 0-5°C Dissolve->Cool AddTsCl Controlled Addition: TsCl (1.1 eq) in 2-MeTHF (Keep T < 10°C) Cool->AddTsCl React Reaction: Warm to 20-25°C Stir 4-6h AddTsCl->React Check IPC: HPLC Check Phenol < 0.5%? React->Check Check->AddTsCl No (Add 0.1 eq TsCl) Quench Quench: Add Water, Separate Phases Check->Quench Yes Wash Purification: 1. 1M NaOH Wash (Remove Phenol) 2. Brine Wash Quench->Wash Cryst Isolation: Solvent Swap to Heptane/IPA Crystallize @ 0°C Wash->Cryst

Caption: Optimized biphasic workflow for 4-Cyanomethylphenyl tosylate synthesis minimizing hydrolysis risks.

Troubleshooting & FAQs

Q1: The reaction stalls at 90% conversion. Adding more TsCl doesn't help. Why?

Diagnosis: Water contamination. Explanation: TsCl hydrolyzes to p-toluenesulfonic acid (TsOH) faster than it reacts with the phenol if water is present. TsOH then neutralizes your base (K₂CO₃), stopping the reaction. Fix:

  • Check solvent water content (KF titration). It must be < 0.05%.

  • Add an extra 0.5 equiv of K₂CO₃ before adding more TsCl.

Q2: The product is isolating as a sticky oil, not a solid.

Diagnosis: Impurity depression or "Oiling Out." Explanation: Residual solvent (especially DCM or Toluene) or high levels of impurities (bis-sulfonates or unreacted phenol) prevent crystal lattice formation. Fix:

  • Solvent Swap: Ensure complete removal of the reaction solvent. Swap to Isopropanol (IPA) at 50°C, then slowly add Heptane until cloudy.

  • Seeding: Add seed crystals (0.1 wt%) at the cloud point.

  • Temperature: Cool slowly (5°C/hour). Crash cooling traps impurities and oil.

Q3: Can I use Sodium Hydride (NaH) to speed this up?

Response: NOT RECOMMENDED for scale-up. Reasoning: While NaH is fast, it generates Hydrogen gas (explosion hazard) and is extremely moisture sensitive. On a kilo-scale, the off-gassing management is expensive. Carbonate bases (K₂CO₃, Cs₂CO₃) or tertiary amines (TEA, DIPEA) are safer and sufficient for phenolic tosylation.

Q4: My final product has a pink/red discoloration.

Diagnosis: Oxidation of phenolic impurities. Explanation: Trace unreacted 4-hydroxybenzyl cyanide can oxidize to quinone-like species under basic conditions, causing color. Fix:

  • NaOH Wash: Ensure the 1M NaOH wash in the workup is thorough; this deprotonates and removes the unreacted phenol into the aqueous layer.

  • Charcoal: Treat the organic layer with activated carbon (e.g., Darco G-60) before crystallization.

Data & Specifications

Table 1: Solvent Selection for Scale-Up

SolventScale-Up SuitabilityProsCons
Dichloromethane (DCM) LowHigh solubilityEnvironmental restrictions, low boiling point (pressurization risk).
Pyridine Critical Fail Good solvent/baseToxic, difficult workup, forms emulsions.
2-MeTHF High Green, separates well from waterHigher cost, peroxide formation (requires stabilizers).
Ethyl Acetate MediumCheap, greenCan hydrolyze at high pH; strictly control base contact time.
Acetone MediumGood solubilityMiscible with water (hard workup), requires evaporation before extraction.

Table 2: Impurity Limits (Target)

ImpuritySourceLimit (Area %)Control Strategy
4-Hydroxybenzyl cyanide Starting Material< 0.5%Ensure >1.1 eq TsCl; NaOH wash.
TsCl Reagent Excess< 0.1%Hydrolysis during quench; recrystallization.
TsOH Hydrolysis Byproduct< 0.5%Water washes (highly water soluble).
4-Hydroxybenzoic acid Nitrile Hydrolysis< 0.1%Keep pH < 11; Keep Temp < 40°C.

References

  • Synthesis of 4-Hydroxybenzyl Cyanide (Precursor)

    • ChemicalBook. "4-Hydroxybenzyl cyanide synthesis from 2-(4-methoxyphenyl)acetonitrile." Available at:

  • General Phenol Tosylation Scale-Up

    • Organic Chemistry Portal. "Sulfonate synthesis by sulfonylation (tosylation)."[4] Available at:

  • Green Chemistry in Tosylation

    • Journal of Chemistry Letters.[4] "Exploring Controlled Synthesis for Green Production of Mono-tosylates." Available at:

  • Crystallographic Data & Structure

    • Acta Crystallographica.[5] "4-(4-Cyano-2-fluoro-phenoxy)phenyl 4-methyl-benzene-sulfonate."[5] (Structural analog insights). Available at:

  • Reagent Safety (TsCl)

    • Sigma-Aldrich.[6] "p-Toluenesulfonyl chloride SDS." Available at: [6]

Sources

Validation & Comparative

A Comparative Guide to the Analytical Validation of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate is a key intermediate in the synthesis of various pharmaceutical compounds. Ensuring its purity and quality is paramount for the safety and efficacy of the final drug product. This guide provides an in-depth comparison of analytical methods for the validation of this compound, offering insights into the rationale behind experimental choices and presenting supporting data. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring a framework that is both scientifically sound and compliant with regulatory expectations.[1][2][3][4][5][6][7]

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4][6] This involves a thorough evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate.[8] For 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate, with the molecular formula C15H13NO3S and a molecular weight of 287.33 g/mol , a multi-faceted analytical approach is often necessary to fully characterize the substance and its potential impurities.[9]

This guide will delve into the practical application and comparison of several key analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity and impurity profiling.

  • Gas Chromatography (GC): Particularly useful for the analysis of residual solvents and volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A powerful tool for structural elucidation and quantification.

  • Mass Spectrometry (MS): Essential for molecular weight determination and impurity identification.

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Analysis

HPLC is the most widely used technique for assessing the purity of non-volatile and thermally labile compounds like 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate. A well-developed and validated HPLC method can separate the main compound from its process-related impurities and degradation products.

Experimental Protocol: Reversed-Phase HPLC with UV Detection

This protocol outlines a typical reversed-phase HPLC method suitable for the analysis of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate.

1. Instrumentation and Columns:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point, offering good retention and resolution for aromatic compounds.[10][11][12]

2. Mobile Phase Preparation:

  • Mobile Phase A: A buffered aqueous solution, such as 0.01 M phosphate buffer at pH 3.0, helps to ensure consistent peak shapes and retention times.

  • Mobile Phase B: Acetonitrile or methanol. Acetonitrile is often preferred for its lower viscosity and UV transparency.

  • The mobile phases should be filtered through a 0.45 µm membrane filter and degassed prior to use to prevent pump blockages and baseline noise.

3. Chromatographic Conditions:

  • Gradient Elution: A gradient elution is typically employed to separate compounds with a range of polarities. A starting gradient could be 80% Mobile Phase A and 20% Mobile Phase B, ramping to 20% Mobile Phase A and 80% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducible retention times.

  • Detection Wavelength: Based on the UV spectrum of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate, a wavelength of 254 nm is often suitable for detecting the aromatic rings.

  • Injection Volume: 10 µL.

4. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve a reference standard of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Solution: Prepare the sample to be analyzed at a similar concentration to the standard solution.

Validation Parameters and Acceptance Criteria

The following table summarizes the key validation parameters for an HPLC method, as per ICH guidelines, along with typical acceptance criteria.[8][13][14][15]

Validation ParameterExperimental ApproachTypical Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and spiked samples.The peak for the analyte should be well-resolved from any other peaks.
Linearity Analyze a series of at least five concentrations across the desired range.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentrations that have been demonstrated to have acceptable accuracy, precision, and linearity.As defined by the linearity study.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, 120%).[14][16]Mean recovery between 98.0% and 102.0%.
Precision Repeatability (Intra-assay): Analyze a minimum of six replicate injections of the same sample. Intermediate Precision (Inter-assay): Analyze the same sample on different days, with different analysts, or on different equipment.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The lowest concentration at which the analyte can be quantitated with acceptable precision and accuracy.
Robustness Deliberately vary method parameters such as mobile phase composition, pH, column temperature, and flow rate.[16][17]The method should remain unaffected by small, deliberate variations in parameters.
Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis Standard Weigh & Dissolve Reference Standard Injector Autosampler Injection Standard->Injector Sample Prepare Test Sample Sample->Injector Pump Mobile Phase Delivery Pump->Injector Column C18 Column Separation Injector->Column Detector UV/PDA Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Validation Report Integration->Report

Caption: A streamlined workflow for HPLC analysis.

Gas Chromatography (GC): A Complementary Technique for Volatile Components

While HPLC is ideal for the primary compound, GC is invaluable for detecting and quantifying volatile impurities, such as residual solvents from the synthesis process.

Experimental Protocol: Headspace GC with Flame Ionization Detection (FID)

Headspace sampling is a common technique for introducing volatile analytes into the GC system without injecting the non-volatile matrix.

1. Instrumentation:

  • Gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).

  • A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is generally suitable for separating a wide range of solvents.[18]

2. GC Conditions:

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: Start at 40 °C (hold for 5 minutes), then ramp to 240 °C at 10 °C/min.

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Detector Temperature: 280 °C.

3. Headspace Parameters:

  • Vial Equilibration Temperature: 80 °C.

  • Vial Equilibration Time: 15 minutes.

  • Loop Temperature: 90 °C.

  • Transfer Line Temperature: 100 °C.

4. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution containing known concentrations of potential residual solvents in a suitable high-boiling point solvent (e.g., dimethyl sulfoxide).

  • Sample Preparation: Accurately weigh a sample of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate into a headspace vial and add a known volume of the diluent.

Comparison of GC Performance with HPLC
FeatureHPLCGas Chromatography (GC)
Primary Application Purity, impurity profiling, and assay of the main compound.Analysis of volatile impurities, especially residual solvents.
Analyte Properties Non-volatile, thermally stable or labile compounds.Volatile and thermally stable compounds.
Sample Preparation Dissolution in a suitable solvent.Headspace analysis for volatiles, or derivatization for non-volatiles.
Separation Mechanism Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Detectors UV-Vis, Photodiode Array (PDA), Mass Spectrometry (MS).Flame Ionization Detector (FID), Mass Spectrometry (MS).
Visualizing the GC Workflow

GC_Workflow cluster_prep Sample Preparation cluster_gc Headspace GC System cluster_data Data Analysis Sample Weigh Sample into Headspace Vial Diluent Add Diluent Sample->Diluent Headspace Vial Equilibration & Injection Diluent->Headspace Column Capillary Column Separation Headspace->Column Detector FID Detection Column->Detector Chromatogram Generate Chromatogram Detector->Chromatogram Quantification Quantification of Residual Solvents Chromatogram->Quantification

Caption: The workflow for residual solvent analysis by Headspace GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Confirmation

¹H and ¹³C NMR spectroscopy are powerful techniques for the definitive identification and structural confirmation of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate. NMR can also be used for quantitative analysis (qNMR).

Experimental Protocol: ¹H and ¹³C NMR

1. Instrumentation:

  • A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

2. Sample Preparation:

  • Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[19]

  • Add a known amount of an internal standard (e.g., maleic acid) for quantitative analysis.

3. Data Acquisition:

  • Acquire ¹H and ¹³C NMR spectra with appropriate parameters (e.g., number of scans, relaxation delay).

4. Data Analysis:

  • Structural Elucidation: Assign the chemical shifts, multiplicities, and coupling constants of the signals to the corresponding protons and carbons in the molecule.

  • Quantitative Analysis: Integrate the signals of the analyte and the internal standard to determine the concentration of the analyte.

Expected NMR Spectral Data

Based on the structure of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate, the following approximate chemical shifts are expected in the ¹H NMR spectrum (in CDCl₃):

  • ~2.4 ppm (singlet, 3H): Methyl protons of the tosyl group.

  • ~3.7 ppm (singlet, 2H): Methylene protons of the cyanomethyl group.

  • ~7.2-7.8 ppm (multiplets, 8H): Aromatic protons.

Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification

Mass spectrometry provides crucial information about the molecular weight of the compound and can be used to identify unknown impurities. When coupled with a chromatographic technique (LC-MS or GC-MS), it becomes a powerful tool for separation and identification.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

1. Instrumentation:

  • A mass spectrometer with an electrospray ionization source, often coupled to an HPLC system (LC-MS).

2. Sample Introduction:

  • The sample solution is introduced into the ESI source, where it is nebulized and ionized.

3. Mass Analysis:

  • The ions are separated based on their mass-to-charge ratio (m/z).

4. Data Analysis:

  • The resulting mass spectrum will show a peak corresponding to the molecular ion of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate (e.g., [M+H]⁺ or [M+Na]⁺).

  • Fragmentation patterns can provide structural information. For sulfonate esters, a common fragmentation is the loss of SO₂.[20]

Comparison of Ionization Techniques
Ionization TechniquePrincipleTypical Analytes
Electrospray Ionization (ESI) Soft ionization technique that produces ions from a solution.Polar, non-volatile, and thermally labile compounds.
Electron Impact (EI) Hard ionization technique that uses a high-energy electron beam.Volatile and thermally stable compounds, often used with GC.

Conclusion

A comprehensive analytical validation for 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate requires a combination of orthogonal analytical techniques. HPLC is the primary method for purity and impurity determination, while GC is essential for controlling residual solvents. NMR provides unequivocal structural confirmation, and MS is critical for molecular weight verification and the identification of unknown impurities. By employing these methods within a robust validation framework guided by ICH and FDA principles, researchers and drug developers can ensure the quality, safety, and consistency of this important pharmaceutical intermediate.

References

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  • Journal of Natural Products. (2008). Determination of analyte concentration using the residual solvent resonance in (1)H NMR spectroscopy.

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A Comparative Guide to Purity Assessment of Synthesized 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Advanced Synthesis

In the landscape of drug discovery and materials science, the functional integrity of a molecule is inextricably linked to its purity. 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate (CAS 175135-39-4) is a key intermediate, valued for its reactive sulfonate ester and the versatile cyanomethyl group.[1][2][][4] Its utility in the synthesis of complex molecular architectures demands an exceptionally high degree of purity. The presence of unreacted starting materials, by-products, or degradation products can lead to unpredictable reaction outcomes, compromised biological activity, and misleading structure-activity relationship (SAR) data.

This guide provides a comprehensive framework for assessing the purity of synthesized 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate. We will move beyond a simple recitation of methods to explain the causality behind our analytical choices. By employing a suite of orthogonal analytical techniques—each providing a unique and independent line of evidence—we can construct a self-validating system for purity determination, ensuring the reliability and reproducibility of your research.

Synthetic Landscape and Anticipated Impurities

A robust purity assessment begins with an understanding of the synthetic route, as this allows for the logical prediction of potential impurities.[5] The synthesis of 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-hydroxyphenylacetonitrile with 4-methylbenzene-1-sulfonyl chloride (tosyl chloride) in the presence of a base.

Typical Synthetic Scheme: Reactants: 4-hydroxyphenylacetonitrile + 4-methylbenzene-1-sulfonyl chloride (TsCl) Base: Triethylamine (Et₃N) or Pyridine Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Based on this common pathway, we can anticipate the following impurities:

  • Unreacted Starting Materials:

    • 4-hydroxyphenylacetonitrile

    • 4-methylbenzene-1-sulfonyl chloride (TsCl)

  • By-products from Side Reactions:

    • p-Toluenesulfonic acid: Formed from the hydrolysis of unreacted TsCl during aqueous workup.

    • Bis-tosylated species or other over-alkylation products: Though less common under controlled conditions.

  • Residual Solvents and Reagents:

    • DCM, THF, Et₃N, etc.[5]

Orthogonal Analytical Approaches: A Multi-Pronged Strategy for Purity Verification

No single analytical technique can provide a complete picture of a compound's purity. We advocate for an orthogonal approach, where each method interrogates a different physicochemical property of the molecule. This creates a robust and cross-validated purity profile.

Workflow for Comprehensive Purity Assessment

The following diagram illustrates the logical flow of a comprehensive purity analysis, starting from the synthesized product and culminating in a final purity statement.

Purity_Workflow cluster_synthesis Synthesis & Workup cluster_analysis Orthogonal Analytical Techniques cluster_result Data Integration & Conclusion Synthesized_Product Synthesized 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate HPLC HPLC-UV (Quantitative Purity) Synthesized_Product->HPLC Sample Aliquots NMR ¹H & ¹³C NMR (Structural Confirmation & Impurities) Synthesized_Product->NMR Sample Aliquots MS Mass Spectrometry (Molecular Weight Verification) Synthesized_Product->MS Sample Aliquots MP Melting Point (Bulk Purity Indicator) Synthesized_Product->MP Sample Aliquots Purity_Statement Final Purity Statement (e.g., >99.5%) HPLC->Purity_Statement Corroborating Data NMR->Purity_Statement Corroborating Data MS->Purity_Statement Corroborating Data MP->Purity_Statement Corroborating Data

Caption: Overall workflow for purity assessment.

Comparative Analysis of Key Techniques

The core of our guide is a direct comparison of the primary analytical methods. Each technique offers unique advantages and, when combined, they provide a powerful, self-validating dataset.

Analytical Technique Principle of Detection Information Provided Strengths Limitations
HPLC-UV Differential partitioning between a stationary and mobile phase, detected by UV absorbance.[5][6][7]Quantitative purity (% area), retention time (t_R), detection of UV-active impurities.High sensitivity for trace impurities, excellent quantitation, high throughput.[6]Requires impurities to have a UV chromophore; co-eluting impurities may be missed.
¹H & ¹³C NMR Spectroscopy Absorption of radiofrequency by atomic nuclei in a magnetic field.[8][9]Unambiguous structural confirmation, identification and potential quantification of impurities with distinct proton/carbon environments.Gold standard for structure elucidation; detects non-UV active impurities.Lower sensitivity compared to HPLC; complex spectra can be difficult to interpret; quantification requires internal standards.
Mass Spectrometry (MS) Ionization of molecules and separation based on their mass-to-charge (m/z) ratio.[10][11][12]Confirms molecular weight of the target compound and identifies impurities with different molecular weights.Extremely high sensitivity and mass accuracy; can be coupled with LC for powerful impurity identification.[10]Isomeric impurities cannot be distinguished; ionization efficiency can vary significantly between compounds.
Melting Point Analysis Temperature at which a solid transitions to a liquid.A sharp melting range close to the literature value indicates high purity.Fast, simple, and inexpensive indicator of bulk purity.Insensitive to low levels of impurities; not suitable for amorphous solids or oils.

Detailed Experimental Protocols

A. High-Performance Liquid Chromatography (HPLC-UV)

Causality: A reversed-phase HPLC method is the industry standard for purity determination of small organic molecules.[5] We select a C18 stationary phase for its excellent retention of the aromatic, moderately polar target compound. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of both more polar impurities (like p-toluenesulfonic acid) and less polar ones. UV detection at 254 nm is chosen as it provides a strong signal for the aromatic rings present in the molecule.

Protocol:

  • System Preparation: Agilent 1200 Series or equivalent HPLC system with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    Time (min) % B
    0.0 40
    15.0 95
    18.0 95
    18.1 40

    | 22.0 | 40 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh ~5 mg of the synthesized compound and dissolve in 10 mL of acetonitrile to make a 0.5 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.

  • System Suitability: Inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be <2.0%.

  • Data Analysis: Integrate all peaks. Purity is reported as the area of the main peak divided by the total area of all peaks, expressed as a percentage (% area).

Workflow for HPLC Analysis

HPLC_Workflow A Prepare Sample (0.5 mg/mL in ACN) B Filter Sample (0.45 µm Syringe Filter) A->B C Inject 5 µL into HPLC System B->C D Separation on C18 Column (Gradient Elution) C->D E UV Detection at 254 nm D->E F Generate Chromatogram E->F G Calculate % Area Purity F->G

Caption: Step-by-step workflow for HPLC purity analysis.

B. NMR Spectroscopy (¹H and ¹³C)

Causality: NMR provides the definitive structural fingerprint of the molecule. ¹H NMR is used to confirm the presence and integration of all protons, while ¹³C NMR confirms the carbon skeleton. Impurities will manifest as extraneous peaks that do not correspond to the target structure. Referencing to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) is a critical self-validating step.[8]

Protocol:

  • Instrument: Bruker 400 MHz spectrometer or equivalent.

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR Acquisition:

    • Acquire 16-32 scans.

    • Spectral width: -2 to 12 ppm.

    • Relaxation delay: 2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire 512-1024 scans.

    • Spectral width: 0 to 220 ppm.

    • Use proton decoupling.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to residual CHCl₃ at 7.26 ppm and the ¹³C spectrum to CDCl₃ at 77.16 ppm.

  • Data Analysis:

    • ¹H NMR: Confirm the expected chemical shifts, splitting patterns (coupling), and integration ratios for all protons.

    • ¹³C NMR: Confirm the expected number of carbon signals and their chemical shifts.

    • Impurity Search: Carefully examine the baseline for small peaks that do not belong to the product, solvent, or known artifacts (e.g., water, grease).

C. Mass Spectrometry (LC-MS)

Causality: MS directly measures the molecular weight, providing orthogonal confirmation of the compound's identity. Coupling HPLC with MS (LC-MS) is exceptionally powerful, as it provides the mass of the main peak as well as any impurity peaks separated by the HPLC. Electrospray Ionization (ESI) is a soft ionization technique suitable for this moderately polar molecule.

Protocol:

  • Instrument: Agilent LC-MS system with an ESI source or equivalent.

  • LC Method: Use the same HPLC method as described in section 5.A.

  • MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Scan Range: 100 - 500 m/z.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 70 V.

    • Drying Gas Temperature: 325 °C.

  • Data Analysis:

    • Extract the mass spectrum for the main chromatographic peak.

    • Look for the protonated molecule [M+H]⁺ and/or the sodium adduct [M+Na]⁺. For C₁₅H₁₃NO₃S (MW = 287.33), expect to see ions at m/z ≈ 288.07 and m/z ≈ 310.05.

    • Examine the mass spectra of any impurity peaks to aid in their identification.

D. Melting Point Analysis

Causality: Based on the colligative property of melting point depression, impurities disrupt the crystal lattice of a solid, causing it to melt at a lower temperature and over a broader range. A sharp melting point is a hallmark of a pure crystalline compound.

Protocol:

  • Instrument: Digital melting point apparatus (e.g., Stuart SMP10).

  • Sample Preparation: Load a small amount of the finely ground, dry solid into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary in the apparatus.

    • Use a rapid heating rate (~10-20 °C/min) for a rough determination.

    • For the accurate measurement, heat rapidly to ~15 °C below the rough melting point, then slow the ramp rate to 1-2 °C/min.

  • Data Recording: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last crystal melts (clear point). A pure compound should have a sharp range of ≤ 2 °C.

Conclusion: Synthesizing Data for a Definitive Purity Call

The assessment of purity is not a checklist but an exercise in scientific reasoning. By integrating data from orthogonal methods—quantitative purity from HPLC, structural fidelity from NMR, molecular weight confirmation from MS, and bulk integrity from melting point—we can declare the purity of synthesized 4-(Cyanomethyl)phenyl 4-methylbenzene-1-sulfonate with a high degree of confidence. This rigorous, multi-faceted approach ensures that the material proceeding to the next stage of research is of the highest possible quality, underpinning the integrity of all subsequent experimental results.

References

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  • Roy, T., & Lee, J.-W. (2020). Cyanide-Mediated Synthesis of Sulfones and Sulfonamides from Vinyl Sulfones. Synlett, 31(05), 455-458. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.